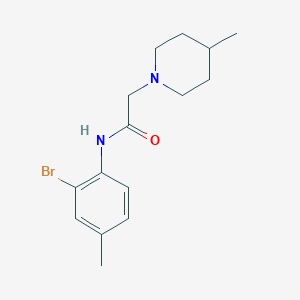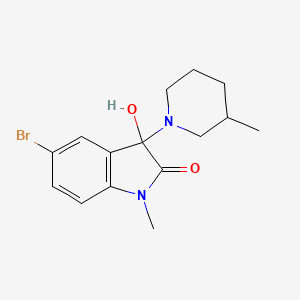
4-butoxy-N-(2-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-pyridinylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPNM and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes involved in the production of pro-inflammatory cytokines and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-butoxy-N-(2-pyridinylmethyl)benzamide in lab experiments is its potential as an anti-inflammatory agent and anticancer agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 4-butoxy-N-(2-pyridinylmethyl)benzamide. One of the directions is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in both in vitro and in vivo experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been studied for its anti-inflammatory and anticancer properties and has been synthesized using various methods. Further research is needed to fully understand its mechanism of action and identify its potential use in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(2-pyridinylmethyl)benzamide has been reported using various methods. One of the most common methods is the reaction of 4-butoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base such as triethylamine. This method yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
4-butoxy-N-(2-pyridinylmethyl)benzamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
4-butoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-9-7-14(8-10-16)17(20)19-13-15-6-4-5-11-18-15/h4-11H,2-3,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIYFWSLDVHNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4994409.png)

![methyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4994420.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B4994432.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4994437.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)
![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4994466.png)

![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)

![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)